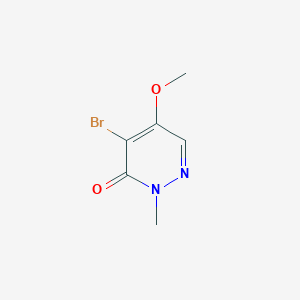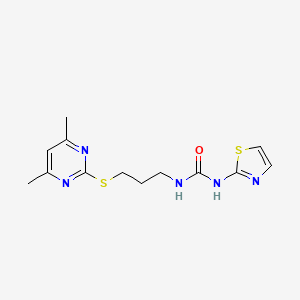
Sodium 2-(3-cyclobutylpyridin-2-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(3-cyclobutylpyridin-2-YL)acetate: is a chemical compound with the molecular formula C11H12NNaO2 It is a sodium salt derivative of 2-(3-cyclobutylpyridin-2-yl)acetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(3-cyclobutylpyridin-2-YL)acetate typically involves the reaction of 2-(3-cyclobutylpyridin-2-yl)acetic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent under controlled temperature conditions to ensure complete conversion to the sodium salt form.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process includes the purification of the final product through crystallization or other separation techniques to achieve the desired purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-(3-cyclobutylpyridin-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium 2-(3-cyclobutylpyridin-2-YL)acetate is used as a precursor in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may be used in the development of new biochemical assays or as a tool in molecular biology studies.
Medicine: The compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of Sodium 2-(3-cyclobutylpyridin-2-YL)acetate involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
2-(3-cyclobutylpyridin-2-yl)acetic acid: The parent compound from which Sodium 2-(3-cyclobutylpyridin-2-YL)acetate is derived.
Pyridine derivatives: Compounds containing the pyridine ring structure, which may have similar chemical properties and applications.
Cyclobutyl derivatives: Compounds containing the cyclobutyl group, which may exhibit similar reactivity and biological activity.
Uniqueness: this compound is unique due to its specific combination of the cyclobutyl and pyridine moieties, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
sodium;2-(3-cyclobutylpyridin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.Na/c13-11(14)7-10-9(5-2-6-12-10)8-3-1-4-8;/h2,5-6,8H,1,3-4,7H2,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXQEQGEOGQSMQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(N=CC=C2)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,5-dimethylphenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B2741795.png)
![tert-butyl(1R,5S,6R)-6-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate,endo](/img/structure/B2741796.png)

![2-[[4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2741798.png)
![4-({[2-(Pyridin-4-yl)ethyl]amino}methyl)benzoic acid dihydrochloride](/img/structure/B2741800.png)
![4-[8-(3-fluorophenyl)-1,7-naphthyridin-6-yl]cyclohexane-1-carboxylic Acid](/img/structure/B2741802.png)


![3-(2-FLUOROPHENYL)-N-{[1-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}PROPANAMIDE](/img/structure/B2741806.png)


![7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2741813.png)

